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Compound of Interest

Compound Name: (3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177 Get Quote

Abstract: This document provides a comprehensive technical overview of the spectroscopic

data for (3-Aminopyridin-2-yl)methanol. While experimental data for this specific compound

is not readily available in the cited literature, this guide presents predicted spectroscopic

characteristics based on its chemical structure and data from analogous compounds. It is

intended for researchers, scientists, and professionals in drug development, offering a

foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols for their

acquisition.

Introduction
(3-Aminopyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal

chemistry and materials science due to the versatile reactivity of its amino and alcohol

functionalities. Spectroscopic analysis is crucial for the structural elucidation and purity

assessment of this compound. This guide outlines the expected spectroscopic data and

provides standardized methodologies for its characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (3-Aminopyridin-2-
yl)methanol. These predictions are based on established principles of spectroscopy and data

from structurally related molecules.
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Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.8 - 8.0 d 1H H6 (Pyridine ring)

~7.0 - 7.2 dd 1H H4 (Pyridine ring)

~6.5 - 6.7 dd 1H H5 (Pyridine ring)

~5.0 - 5.5 br s 2H -NH₂

~4.5 - 4.7 s 2H -CH₂OH

~4.8 - 5.2 t 1H -OH

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~155 - 158 C2 (Pyridine ring)

~145 - 148 C6 (Pyridine ring)

~135 - 138 C4 (Pyridine ring)

~120 - 123 C3 (Pyridine ring)

~115 - 118 C5 (Pyridine ring)

~60 - 65 -CH₂OH

Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3500–3200 Strong, Broad
O-H stretch, H-

bonded
Alcohol

3400–3250 Medium N-H stretch Primary Amine

3100–3000 Medium C-H stretch Aromatic (Pyridine)

2950–2850 Medium C-H stretch Aliphatic (-CH₂-)

1650–1580 Medium N-H bend Primary Amine

1600–1475 Medium-Strong C=C and C=N stretch Aromatic (Pyridine)

1320–1000 Strong C-O stretch Primary Alcohol

Mass Spectrometry (MS)
Expected Mass Spectrometry Fragmentation

m/z Value Interpretation

124 Molecular ion [M]⁺

107 Loss of -OH radical

106 Loss of H₂O

95 Loss of -CH₂OH radical

93 Loss of -NH₂ and -CH₂OH fragments

78 Pyridine radical cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

(3-Aminopyridin-2-yl)methanol sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1] For ¹³C NMR, a higher

concentration (around 20 mg) may be necessary.[1]

Transfer: Transfer the solution to an NMR tube. The solvent height should be approximately

4-5 cm.[1]

Instrumentation:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, use a standard proton-decoupled pulse sequence.[2] Set an appropriate

relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good

signal-to-noise ratio.[2]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
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Phase the spectrum and perform baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(3-Aminopyridin-2-yl)methanol sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Kimwipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of

the empty ATR accessory.[3] This will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Use the pressure clamp to ensure good contact between the sample

and the crystal.

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹

are sufficient.[3][4]

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft

cloth.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

(3-Aminopyridin-2-yl)methanol sample

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Solvent for sample preparation (e.g., methanol, acetonitrile, water)[5]

Vials and syringes

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable solvent system.[5] The solvent should be compatible with the ionization technique.

Instrumentation:

Set the mass spectrometer to the appropriate ionization mode (e.g., positive ion ESI).

Calibrate the instrument using a known standard.

Sample Introduction: Introduce the sample solution into the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like (3-Aminopyridin-2-yl)methanol.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://documents.thermofisher.com/TFS-Assets/MSD/Scientific-Resources/ftir-educational-experiment-package-volume-2-BR51416.pdf
https://chem.libretexts.org/Courses/University_of_California_Davis/CHE_115%3A_Instrumental_Analysis_-_Lab_Manual/Lab_3%3A_Fourier_Transform_Infrared
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b1284177#3-aminopyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1284177#3-aminopyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1284177#3-aminopyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1284177#3-aminopyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1284177?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

